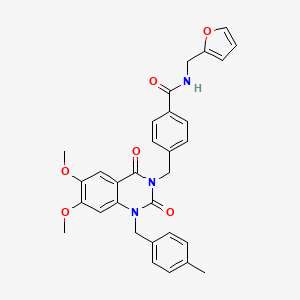

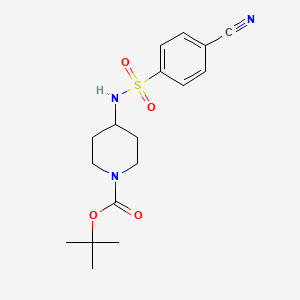

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate, also known as Boc-4-aminopiperidine-1-carboxylic acid 4-cyanobenzenesulfonamide, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperidine and is used as a building block in the synthesis of various biologically active compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis as an Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate in small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, which is significant in the development and optimization of antitumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Role in Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another similar compound, was synthesized and characterized, showing poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Applications in Polymer Synthesis : Research on derivatives like 4-tert-butylcatechol has led to the development of polyamides with significant solubility, flexibility, and thermal stability, essential for various industrial applications (Hsiao, Yang, & Chen, 2000).

Catalytic and Pharmaceutical Potential

Intermediate in Biologically Active Compounds : Compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serve as intermediates in the synthesis of biologically active compounds, such as crizotinib, highlighting their pharmaceutical importance (Kong et al., 2016).

Synthesis of Enantiopure Derivatives for Medicinal Chemistry : The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor showcases the compound's relevance in the creation of stereochemically complex molecules for medicinal chemistry (Marin et al., 2004).

Design and Stability in Catalysis : The derivative 4-tert-Butylbenzenesulfonamide has been used in the design of oxidation catalysts, exhibiting remarkable stability under oxidative conditions and potential in organic synthesis (Işci et al., 2014).

Mechanism of Action

Target of Action

Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate, also known as tert-Butyl 4-(4-cyanophenylsulfonamido)piperidine-1-carboxylate, is a compound used as an intermediate in the manufacture of fentanyl . Its primary target is Collagenase 3 , a human enzyme . This enzyme plays a role in the degradation of extracellular matrix proteins including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

Given its role as a precursor in the synthesis of fentanyl , it is likely that it undergoes several chemical transformations to eventually form fentanyl, which is a potent opioid receptor agonist.

Biochemical Pathways

The compound is involved in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Result of Action

The primary result of the action of this compound is the production of fentanyl, a potent opioid receptor agonist . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .

Properties

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)sulfonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-10-8-14(9-11-20)19-25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14,19H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZYYHRVOBIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)